8-Bromo-2,4-dichloroquinolin-3-amine
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Overview
Description
8-Bromo-2,4-dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H5BrCl2N2 and a molecular weight of 291.96 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dichloroquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different quinoline oxidation states .
Scientific Research Applications
8-Bromo-2,4-dichloroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,4-dichloroquinazoline: Similar in structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with distinct pharmacological properties.
Uniqueness
8-Bromo-2,4-dichloroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H5BrCl2N2 |
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Molecular Weight |
291.96 g/mol |
IUPAC Name |
8-bromo-2,4-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-3-1-2-4-6(11)7(13)9(12)14-8(4)5/h1-3H,13H2 |
InChI Key |
WIXMMWFTGJAXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)N)Cl |
Origin of Product |
United States |
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